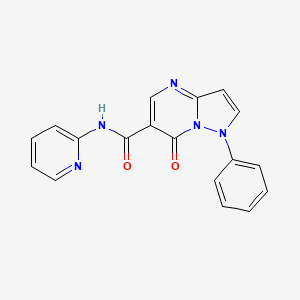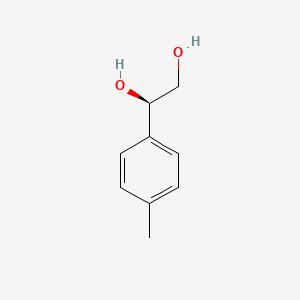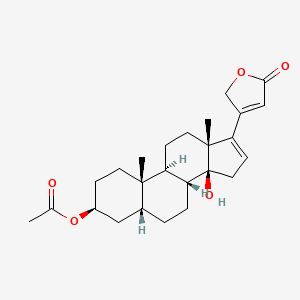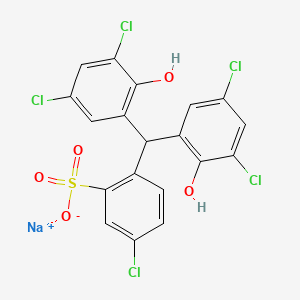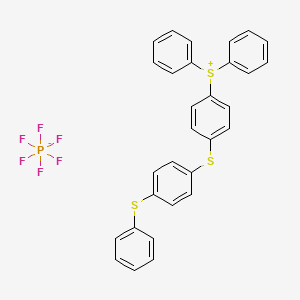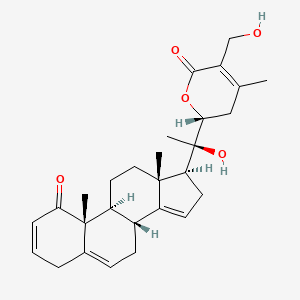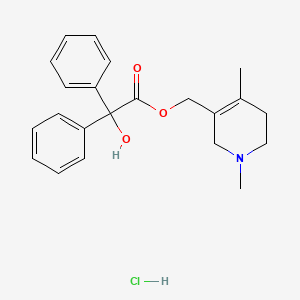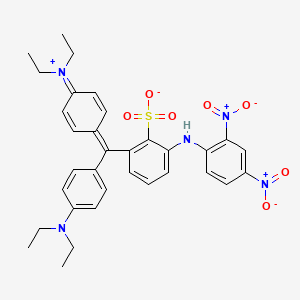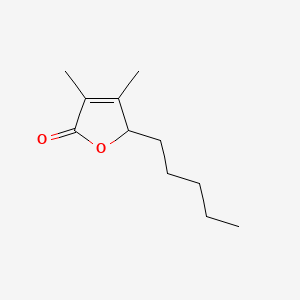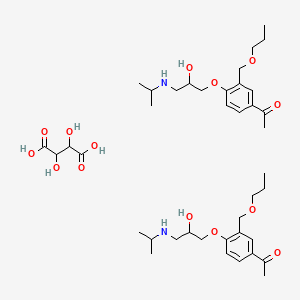
Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tartrate is a salt or ester of tartaric acid, a naturally occurring organic acid found in various fruits, particularly grapes. Tartaric acid is a white, crystalline organic acid that has been known to winemakers for centuries. It is commonly used in the food industry as an antioxidant and to impart a sour taste. Tartrate compounds are also utilized in various industrial and scientific applications due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tartrate compounds can be synthesized through several methods. One common method involves the reaction of tartaric acid with a base such as sodium hydroxide or potassium hydroxide to form sodium tartrate or potassium tartrate, respectively. For example, the reaction of tartaric acid with sodium hydroxide can be represented as follows:
C4H6O6+2NaOH→Na2C4H4O6+2H2O
Industrial Production Methods
In industrial settings, tartrate compounds are often produced as byproducts of wine fermentationThe industrial production of tartrate compounds involves the extraction and purification of these byproducts .
Chemical Reactions Analysis
Types of Reactions
Tartrate compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, tartaric acid can be oxidized to form dihydroxymaleic acid or reduced to form meso-tartaric acid.
Common Reagents and Conditions
Common reagents used in reactions involving tartrate compounds include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve aqueous solutions and controlled temperatures.
Major Products
The major products formed from reactions involving tartrate compounds depend on the specific reaction conditions. For example, the oxidation of tartaric acid with potassium permanganate can produce dihydroxymaleic acid, while the reduction of tartaric acid with sodium borohydride can produce meso-tartaric acid .
Scientific Research Applications
Tartrate compounds have numerous applications in scientific research across various fields:
Chemistry: Tartrate compounds are used as chiral catalysts in asymmetric synthesis and as ligands in coordination chemistry.
Medicine: Tartrate compounds are used in pharmaceuticals to improve the stability and absorption of drugs.
Industry: In the industrial sector, tartrate compounds are used in electroplating, as retarders in concrete, and as emulsifiers in food products
Mechanism of Action
The mechanism of action of tartrate compounds varies depending on their specific application. In biological systems, tartrate-resistant acid phosphatase acts by hydrolyzing phosphate esters, playing a role in bone resorption and immune response. In industrial applications, tartrate compounds act as chelating agents, binding to metal ions and preventing their precipitation .
Comparison with Similar Compounds
Tartrate compounds can be compared with other similar compounds such as citrate and malate:
Citrate: Like tartrate, citrate is a tricarboxylic acid that is widely used in food and pharmaceutical industries. citrate has a different chemical structure and is involved in the citric acid cycle in biological systems.
Malate: Malate is a dicarboxylic acid that is also found in fruits and is involved in the citric acid cycle. It has similar applications in food and pharmaceuticals but differs in its chemical structure and properties.
Tartrate compounds are unique due to their ability to form strong complexes with metal ions and their use in chiral synthesis .
Conclusion
Tartrate compounds are versatile and widely used in various fields due to their unique chemical properties. From their role in wine fermentation to their applications in scientific research and industry, tartrate compounds continue to be of significant interest to researchers and industry professionals alike.
Properties
CAS No. |
104450-39-7 |
|---|---|
Molecular Formula |
C40H64N2O14 |
Molecular Weight |
796.9 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C18H29NO4.C4H6O6/c2*1-5-8-22-11-16-9-15(14(4)20)6-7-18(16)23-12-17(21)10-19-13(2)3;5-1(3(7)8)2(6)4(9)10/h2*6-7,9,13,17,19,21H,5,8,10-12H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
CMAWEBZIGMEZAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


